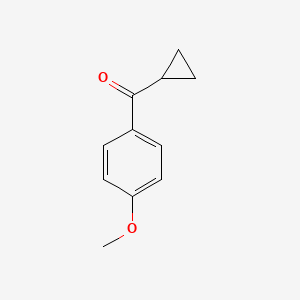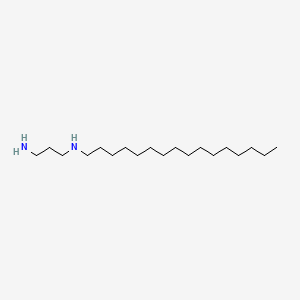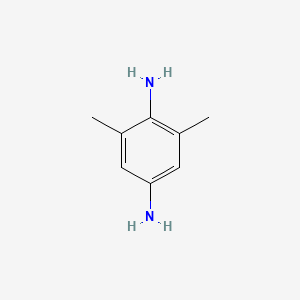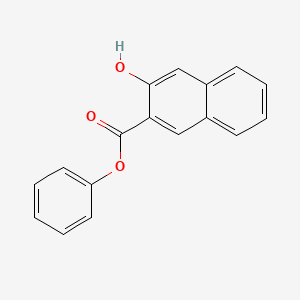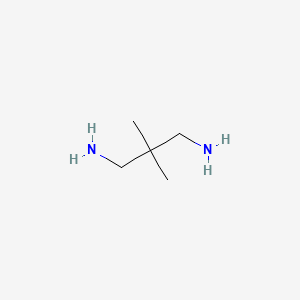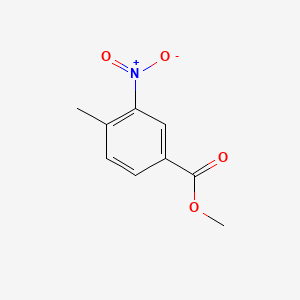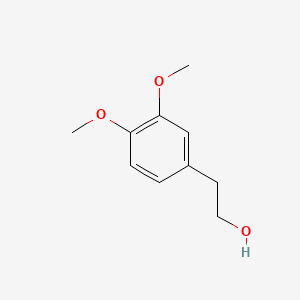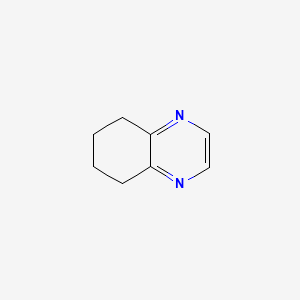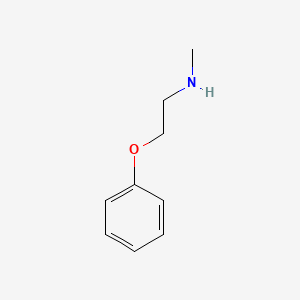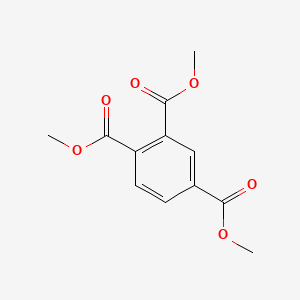
Trimethyl trimellitate
概要
説明
Trimethyl trimellitate, also known as trimethyl 1,2,4-benzenetricarboxylate, is an organic compound with the molecular formula C₁₂H₁₂O₆ and a molecular weight of 252.22 g/mol . It is a trimethyl ester of trimellitic acid and is commonly used in various industrial applications, including as a plasticizer and in the production of polymers .
作用機序
Target of Action
Trimethyl trimellitate (TMT) is a chemical compound with the formula C12H12O6 . It is primarily used in the synthesis of polymers . .
Mode of Action
It is known that TMT has been used in the synthesis of polymers which can be cleaved at predetermined sites by ionizing radiations . This suggests that TMT may interact with its targets through chemical reactions that lead to the formation of polymer structures.
Biochemical Pathways
It is known that tmt can be used in the synthesis of polymers , suggesting that it may play a role in polymerization reactions.
Pharmacokinetics
It is known that tmt is a liquid at room temperature with a boiling point of 189 °c/12 mmhg and a flash point of 182 °c . It is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
It is known that tmt can be used in the synthesis of polymers , suggesting that it may contribute to the formation of polymer structures.
Action Environment
The action of TMT may be influenced by various environmental factors. For example, its physical and chemical properties, such as its boiling point and water solubility, may affect its stability and efficacy . Furthermore, the presence of other chemicals in the environment may also influence the action of TMT, particularly in the context of polymer synthesis .
生化学分析
Biochemical Properties
Trimethyl trimellitate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of polymers that can be cleaved at predetermined sites by ionizing radiations . The interactions of this compound with these biomolecules are primarily based on its ester functional groups, which can undergo hydrolysis and other chemical reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can be used in food contact materials without posing a safety concern to consumers . This suggests that its cellular effects are relatively benign under controlled conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, its ester groups can participate in hydrolysis reactions, leading to the formation of trimellitic acid and methanol. These reactions can influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or reactive chemicals. Long-term studies have shown that it does not pose significant risks to cellular function when used in controlled environments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxic effects, including respiratory and immune system reactions . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze its ester bonds to produce trimellitic acid and methanol. These metabolites can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Trimethyl trimellitate is typically synthesized through the esterification of trimellitic anhydride with methanol. The reaction is catalyzed by sulfuric acid and involves heating the mixture to facilitate the esterification process . The reaction can be represented as follows:
Trimellitic anhydride+3Methanol→Trimethyl trimellitate+Water
Industrial Production Methods: In industrial settings, this compound is produced by esterifying trimellitic anhydride with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Trimethyl trimellitate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: this compound can be hydrolyzed back to trimellitic acid and methanol under acidic or basic conditions.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Other alcohols and a suitable catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Trimellitic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Trimethyl trimellitate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of modified polyesters and other polymers.
Plasticizers: It is employed as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other plastics.
Food Contact Materials: It is used in the production of modified polyesters intended for use in contact with aqueous and dry foodstuffs.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and other biomedical applications due to its biocompatibility.
類似化合物との比較
- Triethylhexyl trimellitate
- Tridecyl trimellitate
- Triisodecyl trimellitate
- Triisotridecyl trimellitate
Comparison: Trimethyl trimellitate is unique among its analogs due to its smaller molecular size and higher volatility. This makes it particularly suitable for applications requiring low molecular weight plasticizers. In contrast, compounds like triethylhexyl trimellitate and tridecyl trimellitate have longer alkyl chains, making them less volatile and more suitable for applications requiring higher molecular weight plasticizers .
特性
IUPAC Name |
trimethyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHNUUNSCNRGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044620 | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
194 °C at 12 mm Hg | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.261 | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2459-10-1 | |
| Record name | Trimethyl trimellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O7DT5N66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-13 °C | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trimethyl trimellitate influence the properties of Poly(ethylene terephthalate) (PET)?
A1: this compound acts as a branching and crosslinking agent when incorporated into PET []. This modification impacts several key properties:
- Viscosity: TMT increases the intrinsic viscosity of PET, reaching up to 1.6 dl/g depending on TMT concentration [].
- Gel Formation: At concentrations of 0.625 wt% and above, TMT induces gel formation in PET, indicating significant crosslinking [].
- Crystallinity & Thermal Properties: Branching and crosslinking disrupt chain organization, leading to a slight decrease in crystallinity []. This translates to a lower melting point and heat of fusion but higher cold crystallization and glass transition temperatures [].
Q2: Beyond its use in PET, are there other applications of this compound in material science?
A2: Yes, this compound is also explored as a component in the production of shaped bodies for lithium-ion batteries []. It's used as a softening agent within a complex mixture that forms a film-like structure [].
Q3: Is there any information available regarding the safety of this compound for consumers when used in food contact materials?
A3: Yes, the European Food Safety Authority (EFSA) has conducted a safety evaluation of this compound []. The panel concluded that there is no safety concern for consumers when TMT is used as a co-monomer up to 0.35% w/w in modified polyesters intended for contact with specific food types []. These food types are limited to aqueous and dry foodstuffs that do not contain free fat on their surface [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

